molecular formula C11H19N3O6 B1337700 Boc-gly-gly-gly-OH CAS No. 28320-73-2

Boc-gly-gly-gly-OH

Cat. No.: B1337700
CAS No.: 28320-73-2
M. Wt: 289.29 g/mol
InChI Key: GHONIQQBOSTHSL-UHFFFAOYSA-N
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Description

Boc-Gly-Gly-Gly-OH (CAS: 28320-73-2) is a tripeptide derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N-terminus and a free carboxylic acid at the C-terminus. With a molecular weight of 289.29 g/mol and ≥95% purity, it serves as a critical building block in peptide synthesis and biochemical research . The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during solid-phase or solution-phase peptide assembly.

Preparation Methods

Boc Protection of Glycine

A foundational step is the preparation of Boc-glycine, which serves as the starting material for further peptide elongation. A robust industrially viable method involves:

  • Mixing an aqueous solution of L-glycine with sodium hydrogen carbonate to maintain alkaline conditions (pH ≥ 10).
  • Adding di-tert-butyl dicarbonate ((Boc)2O) in batches under controlled stirring and temperature.
  • Removing impurities by extraction with normal hexane.
  • Acidifying the aqueous phase to pH 1–3 with hydrochloric acid and extracting with dioxane.
  • Washing the organic layer to neutrality, drying over anhydrous sodium sulfate, and crystallizing with hexane to obtain Boc-glycine with yields exceeding 90% and purity over 99%.

Peptide Coupling to Form Boc-Gly-Gly-Gly-OH

The elongation from Boc-glycine to this compound involves peptide bond formation between protected glycine residues. Common methods include:

  • Solution-phase peptide synthesis : Using carbodiimide-mediated coupling agents such as dicyclohexylcarbodiimide (DCC) or water-soluble carbodiimides in the presence of additives like hydroxybenzotriazole (HOBt) to activate the carboxyl group of Boc-glycine for coupling with glycine or Boc-glycine derivatives.
  • Solid-phase peptide synthesis (SPPS) : Employing automated synthesizers where Boc-glycine is anchored to a resin, and successive glycine residues are coupled using activated derivatives under controlled conditions.

The Boc group protects the amino terminus during coupling and is removed selectively under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to allow further elongation or final deprotection.

Purification and Crystallization

After synthesis, the crude this compound is purified by:

  • Extraction to remove organic impurities.
  • Washing to neutral pH.
  • Drying over anhydrous salts.
  • Crystallization using solvents such as hexane or dioxane to obtain high-purity product suitable for research or industrial use.
Step Reagents/Conditions Notes Yield/Purity
Boc Protection of Glycine L-glycine + NaHCO3 (pH ≥ 10), (Boc)2O added in batches, stirring at room temp Control pH and addition rate to minimize impurities >90% yield, >99% purity
Peptide Coupling DCC/HOBt or other carbodiimides, DMF or acetonitrile solvent, room temp to mild heating Use of additives reduces racemization and side reactions Typically 85–95% yield
Deprotection of Boc group TFA in dichloromethane or HCl in dioxane, 1–2 hours Selective removal of Boc for further coupling Quantitative removal
Purification and Crystallization Extraction with hexane/dioxane, washing, drying, crystallization Ensures removal of impurities and high purity High purity product
  • The method described in patent CN104276964A provides a scalable, cost-effective, and environmentally friendly approach to Boc-glycine preparation, which is the key intermediate for this compound synthesis. This method emphasizes safety, low pollution, and high yield, making it suitable for industrial production.
  • The peptide coupling strategies for elongating Boc-glycine to this compound are well-established, with carbodiimide-mediated coupling being the most common. The use of additives like HOBt and ionic liquids has been shown to improve yields and reduce side reactions.
  • Purification techniques involving solvent extraction and crystallization are critical to achieving the high purity required for biochemical applications.
  • This compound is widely used in peptide synthesis, drug development, and bioconjugation, underscoring the importance of reliable and efficient preparation methods.

The preparation of this compound involves:

  • Efficient Boc protection of glycine under alkaline aqueous conditions with di-tert-butyl dicarbonate.
  • Sequential peptide coupling using carbodiimide chemistry or solid-phase synthesis.
  • Careful purification by extraction, washing, drying, and crystallization to achieve high purity.
  • The described methods are supported by industrial patents and research literature, ensuring reproducibility, scalability, and environmental safety.

This comprehensive approach ensures that this compound can be produced with high yield and purity, meeting the demands of research and pharmaceutical manufacturing.

Mechanism of Action

The primary mechanism of action for N-tert-Butoxycarbonyl-glycyl-glycyl-glycine involves its role as a protected peptide building block. The tert-butoxycarbonyl group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further peptide bond formation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Boc-Gly-Gly-Gly-OH with structurally related compounds:

Compound CAS Number Molecular Weight (g/mol) Purity Melting Point (°C) Solubility (mg/mL) LogP<sup>a</sup>
This compound 28320-73-2 289.29 ≥95% Not reported Low (organic) ~0.5<sup>b</sup>
Boc-Gly-OH 4530-20-5 175.18 95% 87–88 Moderate (organic) ~0.8
Boc-Gly-Gly-OH 556-33-2 232.25<sup>c</sup> ≥95% Not reported Moderate (organic) ~0.6
Gly-Gly-Gly (Free) 28320-73-2<sup>d</sup> 189.17 Not reported Not reported High (aqueous) ~-1.2

<sup>a</sup> LogP values estimated using XLOGP3 methodology . <sup>b</sup> Predicted based on structural similarity to Boc-Gly-Gly-OH. <sup>c</sup> Calculated from Boc-Gly-OH (175.18) + Gly (75.07) – H2O (18.02). <sup>d</sup> CAS discrepancy noted: Gly-Gly-Gly (unprotected) is sometimes conflated with this compound in databases .

Key Observations :

  • Molecular Weight : Increasing peptide length correlates with higher molecular weight and reduced aqueous solubility. This compound is ~65% heavier than Boc-Gly-OH.
  • Solubility : The Boc group improves organic solvent compatibility but reduces water solubility compared to unprotected Gly-Gly-Gly.
  • LogP : Hydrophobicity increases with Boc protection (Boc-Gly-OH: LogP ~0.8) but decreases slightly with additional glycine residues due to hydrogen bonding .

Research Implications

This compound’s extended structure makes it valuable for:

  • Studying peptide conformation via molecular dynamics (MD) simulations, where temperature and pressure coupling methods ensure stable trajectories .
  • Developing drug delivery systems requiring flexible linkers.

In contrast, shorter analogs like Boc-Gly-OH are preferred for cost-effective, large-scale synthesis of simple peptides.

Biological Activity

Boc-Gly-Gly-Gly-OH, also known as tert-Butoxycarbonylglycylglycylglycine, is a tripeptide derivative that has garnered interest in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.

  • Molecular Formula : C11_{11}H19_{19}N3_3O6_6
  • Molecular Weight : 289.285 g/mol
  • CAS Number : 28320-73-2
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 641.8 ± 50.0 °C at 760 mmHg
  • LogP : -0.26

These properties indicate that this compound is a stable compound suitable for various laboratory applications, including peptide synthesis and drug formulation.

Synthesis

This compound can be synthesized through solid-phase peptide synthesis (SPPS) techniques, utilizing the Boc (tert-butyloxycarbonyl) protection strategy. This method allows for the selective coupling of amino acids while preventing unwanted reactions at the N-terminus. The synthesis typically involves:

  • Coupling Reaction : Utilizing coupling agents such as DIPC (N,N-diisopropylcarbodiimide) to facilitate the formation of peptide bonds.
  • Deprotection : Removing the Boc group under acidic conditions to yield the free tripeptide.

Enzyme Inhibition

This compound has been explored for its role as an inhibitor of proteolytic enzymes. Peptides incorporating glycine residues have been noted for their ability to inhibit porcine pancreatic elastase, a key enzyme in protein digestion . The presence of multiple glycine residues may enhance binding affinity and specificity towards target enzymes.

Study on Antimicrobial Activity

A study synthesized a series of peptides including this compound and assessed their antimicrobial efficacy. The results demonstrated that peptides with glycine-rich sequences exhibited enhanced activity against both bacterial and fungal strains, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .

Enzyme Inhibition Research

In another investigation, researchers developed peptide inhibitors based on glycine motifs to target elastase. The study found that modifications in the peptide structure significantly influenced inhibitory potency, with certain analogs achieving IC₅₀ values in the low micromolar range . This highlights the potential of this compound in designing effective enzyme inhibitors.

Applications

This compound serves multiple roles in biochemical research:

  • Peptide Synthesis : As a building block for more complex peptides.
  • Drug Development : Potential use in formulating enzyme inhibitors or antimicrobial agents.
  • Bioconjugation : Its reactive groups make it suitable for creating drug conjugates for targeted therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols and characterization techniques for Boc-Gly-Gly-Gly-OH?

  • Methodological Answer : The synthesis typically involves sequential coupling of glycine residues using tert-butoxycarbonyl (Boc) as the N-terminal protecting group. Solid-phase peptide synthesis (SPPS) or solution-phase methods are employed, with careful deprotection and purification via reverse-phase HPLC. Characterization includes nuclear magnetic resonance (NMR) for backbone proton assignments (e.g., α-H and amide protons) and mass spectrometry (MS) to confirm molecular weight. Purity is assessed using analytical HPLC, while Fourier-transform infrared spectroscopy (FTIR) validates amide bond formation .

Q. How can researchers optimize the solubility of this compound for in vitro studies?

  • Methodological Answer : Solubility is pH- and solvent-dependent. Test solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or aqueous buffers (e.g., phosphate-buffered saline at pH 7.4). For low solubility, consider adding co-solvents (e.g., acetonitrile) or surfactants. Use dynamic light scattering (DLS) to assess aggregation. Thermal stability can be evaluated via differential scanning calorimetry (DSC) to identify optimal storage conditions .

Q. What experimental strategies ensure the stability of this compound during storage and handling?

  • Methodological Answer : Stability is influenced by temperature, humidity, and light exposure. Store lyophilized peptides at -20°C in airtight containers with desiccants. For solution-phase storage, use inert atmospheres (e.g., argon) and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC-MS over time and under stress conditions (e.g., elevated temperature or acidic/basic environments) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate the conformational behavior of this compound in different solvents?

  • Methodological Answer : MD simulations with force fields like AMBER or CHARMM model the tripeptide’s flexibility, including torsional angles (φ, ψ) and hydrogen bonding patterns. Use the Berendsen thermostat to maintain constant temperature and pressure coupling to mimic experimental conditions. Analyze root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to study solvent interactions. Simulations should be validated against experimental NMR or circular dichroism (CD) data .

Q. How should researchers resolve contradictions in structural data (e.g., X-ray vs. NMR) for this compound?

  • Methodological Answer : Discrepancies may arise from differences in sample state (crystalline vs. solution) or experimental limitations. Combine multiple techniques:

  • X-ray crystallography : Provides high-resolution static structures but may miss dynamic conformers.
  • NMR : Captures solution-state flexibility; use NOESY/ROESY to identify transient interactions.
  • Molecular docking : Predicts binding poses in enzymatic studies.
    Cross-validate with computational models (e.g., MD trajectories) and statistical clustering to identify dominant conformations .

Q. What advanced methodologies are suitable for studying this compound’s interactions with biological targets?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka, kd) in real-time.
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
  • Cryo-electron microscopy (Cryo-EM) : Visualizes peptide-macromolecule complexes at near-atomic resolution.
  • Fluorescence anisotropy : Tracks conformational changes upon target binding.
    Ensure buffer compatibility and use negative controls (e.g., scrambled peptide sequences) to validate specificity .

Q. Methodological Design and Data Analysis

Q. How to design a robust experimental workflow for studying this compound’s enzymatic cleavage kinetics?

  • Methodological Answer :

  • Enzyme selection : Use proteases with known specificity (e.g., trypsin for lysine/arginine cleavage; adjust if glycine lacks cleavage sites).
  • Assay setup : Monitor hydrolysis via HPLC-MS or fluorogenic substrates.
  • Kinetic modeling : Apply Michaelis-Menten or time-dependent inhibition models. Include controls (e.g., enzyme-free and substrate-free samples) to exclude autodegradation or background noise .

Q. What statistical approaches are recommended for analyzing contradictory data in this compound bioactivity studies?

  • Methodological Answer :

  • Multivariate analysis : Principal component analysis (PCA) identifies outliers in high-throughput screening data.
  • Bayesian inference : Updates prior probabilities (e.g., binding affinities) with new experimental evidence.
  • Error propagation : Quantify uncertainties in dose-response curves using nonlinear regression tools (e.g., GraphPad Prism).
    Pre-register hypotheses to avoid confirmation bias and use open-access datasets for reproducibility .

Properties

IUPAC Name

2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O6/c1-11(2,3)20-10(19)14-5-8(16)12-4-7(15)13-6-9(17)18/h4-6H2,1-3H3,(H,12,16)(H,13,15)(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHONIQQBOSTHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427058
Record name BOC-GLY-GLY-GLY-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28320-73-2
Record name BOC-GLY-GLY-GLY-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add to a solution of t-butoxycarbonyl-glycyl-glycyl-glycine methyl ester (4.1 g.) in tetrahydrofuran (30 ml.) and water (30 ml.) dropwise with stirring 1 N sodium hydroxide (13.6 ml.). Stir the reaction mixture for 16 hours, acidify to pH 3 with dilute hydrochloric acid and then evaporate to dryness under reduced pressure. Suspend the residue in acetone, filter and evaporate the filtrate to dryness to afford the title product (m.p. 115°-120° C.).
Name
t-butoxycarbonyl-glycyl-glycyl-glycine methyl ester
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Boc-gly-gly-gly-OH
Boc-gly-gly-gly-OH
Boc-gly-gly-gly-OH
Boc-gly-gly-gly-OH
Boc-gly-gly-gly-OH
Boc-gly-gly-gly-OH

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